molecular formula C28H50O3 B14329565 1-(Benzyloxy)-3-(octadecyloxy)propan-2-OL CAS No. 108225-24-7

1-(Benzyloxy)-3-(octadecyloxy)propan-2-OL

Cat. No.: B14329565
CAS No.: 108225-24-7
M. Wt: 434.7 g/mol
InChI Key: RURLGCJHIQXITB-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-(octadecyloxy)propan-2-OL is an organic compound that belongs to the class of alcohols It is characterized by the presence of a benzyloxy group and an octadecyloxy group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-3-(octadecyloxy)propan-2-OL typically involves the reaction of benzyl alcohol with octadecanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of advanced purification techniques such as distillation and chromatography is also common to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-3-(octadecyloxy)propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyloxy and octadecyloxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and sulfuric acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles, and bases.

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

1-(Benzyloxy)-3-(octadecyloxy)propan-2-OL has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-(octadecyloxy)propan-2-OL involves its interaction with specific molecular targets and pathways. The benzyloxy and octadecyloxy groups play a crucial role in determining the compound’s reactivity and biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzyloxy)propan-2-ol: Similar in structure but lacks the octadecyloxy group.

    1-(Octadecyloxy)propan-2-ol: Similar in structure but lacks the benzyloxy group.

    1-(Benzyloxy)-3-(hexadecyloxy)propan-2-OL: Similar in structure but has a hexadecyloxy group instead of an octadecyloxy group.

Uniqueness

1-(Benzyloxy)-3-(octadecyloxy)propan-2-OL is unique due to the presence of both benzyloxy and octadecyloxy groups, which confer distinct chemical and biological properties

Properties

CAS No.

108225-24-7

Molecular Formula

C28H50O3

Molecular Weight

434.7 g/mol

IUPAC Name

1-octadecoxy-3-phenylmethoxypropan-2-ol

InChI

InChI=1S/C28H50O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-30-25-28(29)26-31-24-27-21-18-17-19-22-27/h17-19,21-22,28-29H,2-16,20,23-26H2,1H3

InChI Key

RURLGCJHIQXITB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COCC1=CC=CC=C1)O

Origin of Product

United States

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